molecular formula C11H18N2O6Pt B611933 泽尼铂 CAS No. 111490-36-9

泽尼铂

货号 B611933
CAS 编号: 111490-36-9
分子量: 469.357
InChI 键: QPWBZVAOCWJTFK-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zeniplatin is a platinum-based chemotherapy agent . It was developed for the treatment of various forms of cancer, including sarcomas, carcinomas, lymphomas, and germ cell tumors . The decision to develop Zeniplatin was based on its broad spectrum of antitumor activity against murine tumors and human xenografts in athymic mice .


Synthesis Analysis

Zeniplatin is synthesized from 2,2-dibromomethyl-1,3-propanediol, which is then reduced with platinum dioxide in ethanol . The resulting compound, 2,2-bis(aminomethyl)-1,3-propanediol, is mixed with potassium dichloroplatinate to form [2,2-bis(aminomethyl)-1,3-propanediol-N,N’]dichloroplatinum . This compound is then mixed with the disilver salt of 1,1-cyclobutanedicarboxylic acid to form Zeniplatin .


Molecular Structure Analysis

Zeniplatin has a molecular formula of C11H20N2O6Pt and an average mass of 471.370 Da . It is a platinum complex with a structure that includes a cyclobutanedicarboxylate and a 2,2-bis(aminomethyl)-1,3-propanediol .

科学研究应用

  1. 在恶性黑色素瘤和肾癌中的疗效:泽尼铂在晚期恶性黑色素瘤患者中显示出一些活性(14% 的缓解率),但由于患者人数少,因此肾癌没有确凿的结果。主要毒性包括白细胞减少症和恶心/呕吐。意外的严重肾毒性导致研究终止 (Aamdal et al., 1997).

  2. I 期临床和药代动力学研究:在动物模型中,泽尼铂的骨髓抑制作用和肾毒性低于顺铂。I 期试验表明其对人异种移植和鼠类实体瘤模型具有广谱抗肿瘤活性 (Valeriola et al., 1991).

  3. 药代动力学评估:在卵巢癌患者中,泽尼铂显示出与卡铂相似的药代动力学特征。大约 60% 的铂部分可以在 24 小时内从尿液中回收 (Marco et al., 2004).

  4. 用于铂耐药性卵巢癌:泽尼铂在铂耐药性卵巢癌中显示出适度的活性,但由于在其他试验中观察到严重的肾毒性,因此停止了开发 (Markman et al., 2005).

  5. 难治性实体恶性肿瘤中的剂量限制性毒性:确定了最大耐受剂量,其中剂量相关的白细胞减少症和中性粒细胞减少症是剂量限制性毒性。恶心和呕吐也是重要的副作用,但该药物在 ≤ 120 mg/m2 的剂量下不会引起显着的神经、听觉或肾毒性作用 (Dodion et al., 1991).

  6. 在铂预处理的卵巢癌中的活性:发现泽尼铂对复发、铂预处理的患者有效,根据同位素清除率测量,对肾功能没有直接影响。然而,肾功能受损的患者偶尔会出现肾毒性 (Willemse et al., 1993).

  7. 转移性黑色素瘤试验:在转移性黑色素瘤的试验中,泽尼铂仅显示出适度的活性,并伴有明显的胃肠道和血液毒性。本研究未报告严重的肾毒性 (Olver et al., 1995).

安全和危害

Zeniplatin is an antineoplastic agent and should be handled with care . It was discontinued due to severe renal toxicity observed in clinical trials .

属性

IUPAC Name

2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.C5H14N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);8-9H,1-4,6-7H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMDVERDMZLRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum

Citations

For This Compound
10
Citations
PF Dodion, D de Valeriola, N Crespeigne… - Annals of …, 1991 - Elsevier
… Zeniplatin did not induce significant neurological or auditory toxicity. Zeniplatin was not … An in vitro study of the rate and extent of zeniplatin binding to protein in human plasma was …
Number of citations: 18 www.sciencedirect.com
PHB Willemse, JA Gietema, NH Mulder… - European Journal of …, 1993 - Elsevier
… The dose-limiting toxicity of zeniplatin in a phase I study was myelosuppression… zeniplatin mentions reversible renal toxicity at 76 and 100 mg/m2 [lo]. The pharmacokinetics of zeniplatin …
Number of citations: 10 www.sciencedirect.com
S Aamdal, U Bruntsch, J Kerger, J Verweij… - Cancer chemotherapy …, 1997 - Springer
… Zeniplatin gave objective … that zeniplatin has some activity (14%) in patients with advanced malignant melanoma, but no conclusion can be drawn regarding the activity of zeniplatin in …
Number of citations: 14 link.springer.com
M Markman, LC DeMarco, M Birkhofer… - Journal of cancer …, 1993 - Springer
There is a critical need to find new chemotherapeutic agents that are active in platinum-refractory ovarian cancer. A phase II trial of zeniplatin (CL 286 558), a third-generation platinum …
Number of citations: 10 link.springer.com
I Olver, M Green, W Peters, A Zimet… - American journal of …, 1995 - europepmc.org
A third-generation platinum analogue, zeniplatin, was administered at a dose of 145 mg/m2 intravenously over 60-90 minutes every 21 days as the initial chemotherapy to 21 patients …
Number of citations: 13 europepmc.org
D de Valeriola, A Forrest, P Dodion… - Platinum and Other …, 1991 - Springer
In an effort to develop more active and less toxic analogues of cisplatin, zeniplatin (code number: CL 286,558; [2, 2-Bis (aminomethyl)-1, 3-propanediol-N,N′] [1, 1-cyclobutane …
Number of citations: 8 link.springer.com
LC De Marco, DR Budman, C Lathia, P Amorusi… - Cancer chemotherapy …, 1995 - Springer
… A total of 12 patients were given zeniplatin at 120 mg/m 2 by rapid … urine by atomic absorption, and free zeniplatin was analyzed in plasma … These findings suggest that zeniplatin has a …
Number of citations: 6 link.springer.com
M Piccart, R Rastogi, JD Kantrowitz… - Platinum and Other …, 1991 - books.google.com
In an effort to develop more active and less toxic analogues of cisplatin, zeniplatin (code number: CL 286,558;[2, 2-Bis (aminomethyl)-l, 3-propanediol-N, N'][1, 1-cyclobutane …
Number of citations: 0 sc.panda985.com
C Meijer, NH Mulder, H Timmer-Bosscha, WJ Sluiter… - Cancer research, 1992 - AACR
… carboplatin (CBDCA) and zeniplatin but less for enloplatin (… , for CBDCA 1.7-fold, for zeniplatin 1.7-fold, and almost to the … for CBDCA 1.9-fold, and for zeniplatin 1.2-fold; no effect was …
Number of citations: 296 aacrjournals.org
PH Willemse, JA Gieterra, DT Sleijfer, NH Mulder… - Proc Am Soc Clin Oncol, 1991
Number of citations: 8

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。